molecular formula C8H8N2OS2 B142113 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline CAS No. 153334-55-5

2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline

Cat. No.: B142113
CAS No.: 153334-55-5
M. Wt: 212.3 g/mol
InChI Key: ZFQZPHRTXILRDA-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is a heterocyclic compound featuring a thiazoline ring fused with a pyridyl substituent. Its molecular formula is C₈H₈N₂OS₂, with a molecular weight of 228.29 g/mol . The compound is synthesized by linking a 3-hydroxy-2-pyridyl group to 2-thiazoline-2-thiol, a structure that enhances its biological activity, particularly in antithyroid applications. Studies demonstrate its high potency in inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis, with an IC₅₀ of 0.65 × 10⁻⁴ M and a binding constant (Kc) of 14,931 M⁻¹ . This efficacy is attributed to the electron-donating hydroxyl group on the pyridyl ring, which improves interaction with TPO’s active site.

Properties

CAS No.

153334-55-5

Molecular Formula

C8H8N2OS2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C8H8N2OS2/c11-6-2-1-3-9-7(6)13-8-10-4-5-12-8/h1-3,11H,4-5H2

InChI Key

ZFQZPHRTXILRDA-UHFFFAOYSA-N

SMILES

C1CSC(=N1)SC2=C(C=CC=N2)O

Canonical SMILES

C1CSC(=N1)SC2=C(C=CC=N2)O

Other CAS No.

153334-55-5

Synonyms

2-(3-hydroxy-2-pyridyl)-2-thiothiazoline
2-HPTT

Origin of Product

United States

Comparison with Similar Compounds

2-Thiazoline-2-thiol (H1)

  • Molecular Formula : C₃H₅NS₂
  • Molecular Weight : 119.21 g/mol
  • Applications : Primarily used as an additive in acidic copper electroplating to improve brightness and uniformity .
  • Comparison : Unlike this compound, H1 lacks the pyridyl substituent, rendering it biologically inert in antithyroid contexts. Its simpler structure limits its utility to industrial applications.

2-Mercaptothiazoline

  • CAS No.: 96-53-7
  • Molecular Formula : C₃H₅NS₂
  • Molecular Weight : 119.21 g/mol
  • Applications : A pharmaceutical intermediate for synthesizing H₂ receptor antagonists (e.g., cimetidine) .
  • Comparison : While structurally similar to H1, 2-Mercaptothiazoline’s antithyroid activity is negligible compared to the pyridyl-substituted target compound.

Pyrido[3,2-d][1,3]thiazole-2-thiol

  • CAS No.: 57135-09-8
  • Molecular Formula : C₆H₄N₂S₂
  • Molecular Weight : 168.24 g/mol .
  • Comparison : This fused-ring analogue shares a pyridyl-thiazole core but lacks the hydroxyl group critical for TPO inhibition. Its higher molecular weight may reduce solubility, impacting bioavailability.

Pharmacological Activity

A comparative analysis of antithyroid activity is summarized below:

Compound IC₅₀ (M) Kc (M⁻¹) Key Structural Features
This compound 0.65 × 10⁻⁴ 14,931 3-hydroxy-2-pyridyl substitution
Pyridyl-thiourea derivatives* >1.0 × 10⁻⁴ <10,000 Thiourea backbone, pyridyl groups
2-Thiazoline-2-thiol (H1) N/A N/A No pyridyl substitution

*Synthesized in studies referenced in ; activity data inferred from structural analogs.

Key Findings :

  • The 3-hydroxy-2-pyridyl group in the target compound enhances TPO binding via hydrogen bonding and π-π stacking interactions .
  • Thiourea derivatives with pyridyl groups (e.g., N,N'-bis-[2-((3-hydroxy-2-pyridyl)methylthio)ethyl]thiourea ) exhibit lower potency due to steric hindrance from the thiourea moiety.
  • Fused-ring systems (e.g., Pyrido[3,2-d][1,3]thiazole-2-thiol ) show reduced solubility, limiting therapeutic applicability.

Preparation Methods

Nitration of 3-Hydroxypyridine

The synthesis of 3-hydroxy-2-nitropyridine serves as a critical precursor in many pyridine-based syntheses. As detailed in and, this step involves:

  • Reagents : 3-hydroxypyridine, potassium nitrate (KNO₃), acetic anhydride, ethyl acetate.

  • Conditions : Reaction at 45°C under magnetic stirring, followed by neutralization with NaOH and extraction with ethyl acetate.

  • Yield : 81% after purification.

This nitration methodology is adaptable for introducing nitro groups at specific positions on the pyridine ring, a step that may precede reduction to an amine for subsequent functionalization.

Thiazoline Ring Formation

The thiothiazoline moiety is typically constructed via cyclization of dithiocarbamates or thioamides. Drawing from cephalosporin intermediate synthesis in:

  • Reagents : Thiols (e.g., 4-(4-pyridyl)-1,3-thiazole-2-thiol), alkylating agents (e.g., methyl-p-toluenesulfonate).

  • Conditions : Reaction in polar aprotic solvents like DMF or THF at 20–25°C, followed by cooling to 0–5°C for crystallization.

  • Key Step : Substitution of a hydroxyl or sulfonate group with a thiolate nucleophile, as demonstrated in the synthesis of benzhydryl cephalosporin intermediates.

For 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, a plausible pathway involves:

  • Dithiocarbamate Formation : Reacting 3-hydroxy-2-aminopyridine with carbon disulfide (CS₂) in basic conditions.

  • Cyclization : Treating the dithiocarbamate with a dihaloalkane (e.g., 1,2-dibromoethane) to form the five-membered thiothiazoline ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Ethyl acetate and DMF are frequently used for nitration and substitution reactions, respectively, due to their ability to stabilize intermediates.

  • Temperature Control : Exothermic reactions (e.g., nitration) require careful temperature modulation (45°C in), while cyclization often benefits from low temperatures (0–5°C) to enhance crystal formation.

Purification and Yield Enhancement

  • Activated Carbon Treatment : Used to remove colored impurities during workup, as seen in.

  • Crystallization : Cooling suspensions to -5–10°C improves crystal yield and purity.

Analytical and Characterization Data

Spectroscopic Identification

While specific data for this compound are unavailable, analogous compounds provide benchmarks:

  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹), C=S stretches (~1250 cm⁻¹).

  • NMR : Pyridyl protons appear as doublets in the aromatic region (δ 7.5–8.5 ppm), with thiothiazoline protons resonating as multiplets (δ 3.0–4.0 ppm).

Chromatographic Purity

  • HPLC : Methods optimized for cephalosporin intermediates in (C18 column, acetonitrile/water gradient) could be adapted.

  • TLC : Ethyl acetate/hexane (3:7) for monitoring reaction progress.

Challenges and Mitigation Strategies

Intermediate Stability

  • Oxidation of Thiols : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., ascorbic acid) to prevent disulfide formation.

  • Hydrolysis of Nitro Groups : pH control during nitration (neutralization with NaOH) minimizes side reactions.

Scalability

  • Solvent Recovery : Ethyl acetate and toluene are highlighted in for their recyclability, reducing costs in large-scale syntheses.

Comparative Analysis of Methodologies

StepMethod A (Nitration-Reduction)Method B (Direct Thiolation)
Starting Material3-HydroxypyridinePre-functionalized pyridyl thiol
Key ReagentsKNO₃, acetic anhydrideMethylsulfonyl chloride, thiolate salts
Yield81% (nitration step)70–85% (substitution step)
PurificationEthyl acetate extractionCrystallization from toluene
ScalabilityHigh (simple workup)Moderate (requires low temps)

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